2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
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Description
2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.53. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective and Cognitive Enhancing Effects
Studies have explored the potential neuroprotective and cognitive enhancing effects of similar compounds. For instance, derivatives such as acetic ether have been investigated for their ability to improve learning and memory dysfunction in mice models. These studies indicate a promising avenue for the treatment of cognitive disorders, showcasing the compound's relevance in neuroscience research (Zhang Hong-ying, 2012).
Synthesis and Characterization for Medicinal Chemistry
Electrochemical Synthesis for Environmental Sustainability
Electrochemical methods for synthesizing phenylpiperazine derivatives from compounds akin to the one have been developed. This approach emphasizes environmental sustainability by avoiding toxic reagents and conditions, demonstrating the compound's role in promoting greener chemistry practices (D. Nematollahi, A. Amani, 2011).
Material Science Applications
In material science, polymers derived from related compounds have been studied for their unique properties, such as nematic phases in polyurethanes. These studies contribute to our understanding of how chemical structures influence material characteristics and applications (H. Kricheldorf, J. Awe, 1989).
Antioxidant, Antifungal, and Antibacterial Activities
Research into arylsulfonamide-based derivatives of similar compounds has highlighted their potential antioxidant, antifungal, and antibacterial activities. These findings open up possibilities for developing new antimicrobial agents that could address the growing issue of resistance to conventional antibiotics (L. Jyothish Kumar, V. Vijayakumar, 2017).
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-18-7-10-21(11-8-18)17-20(24)22-12-14-23(15-13-22)27(25,26)16-9-19-5-3-2-4-6-19/h2-6,9,16,18H,7-8,10-15,17H2,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTSBSNEKPUGCG-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.